Product packaging for 1-Ethoxy-4-iodonaphthalene(Cat. No.:CAS No. 104296-74-4)

1-Ethoxy-4-iodonaphthalene

Cat. No.: B599801
CAS No.: 104296-74-4
M. Wt: 298.123
InChI Key: IPUTULXHXZBGRW-UHFFFAOYSA-N
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Description

1-Ethoxy-4-iodonaphthalene is a valuable chemical building block in organic synthesis and medicinal chemistry research. Its structure, featuring an iodine atom on a naphthalene ring system, makes it a versatile precursor in transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecules . For instance, it serves as a competent substrate in pioneering palladium-catalyzed intermolecular transthioetherification reactions, providing a method to transfer methylthio groups from thioethers to arenes . This type of transformation is highly significant for the synthesis of sulfur-containing compounds, which are prevalent in pharmaceuticals and agrochemicals. The naphthalene core is a privileged scaffold in drug design, often contributing to the metabolic stability and pharmacological activity of potential therapeutic agents . Research into naphthalene derivatives is extensive, with recent studies exploring novel naphthalen-1-yloxyacetamide conjugates for their potent anticancer activity and aromatase inhibitory effects against breast cancer cell lines such as MCF-7 . As a specialized reagent, this compound enables researchers to access such structurally diverse and biologically relevant compounds, facilitating advancements in the development of new active substances and synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11IO B599801 1-Ethoxy-4-iodonaphthalene CAS No. 104296-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-4-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IO/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUTULXHXZBGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704767
Record name 1-Ethoxy-4-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104296-74-4
Record name 1-Ethoxy-4-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 1 Ethoxy 4 Iodonaphthalene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in facilitating the coupling of 1-ethoxy-4-iodonaphthalene with a range of organic partners. These reactions, including the Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings, offer versatile methods for the construction of complex molecular architectures based on the naphthalene (B1677914) scaffold.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. While specific studies detailing the comprehensive scope of boronic acid derivatives in reaction with this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established. The reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.

Based on the known reactivity of aryl iodides in Suzuki-Miyaura couplings, it can be inferred that this compound would readily couple with a variety of boronic acid derivatives. This would include arylboronic acids, vinylboronic acids, and alkylboronic acids, allowing for the synthesis of a diverse range of 4-substituted-1-ethoxynaphthalene derivatives. The specific reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, would be crucial in achieving optimal yields and selectivities for each class of boronic acid.

Table 1: Postulated Suzuki-Miyaura Coupling Reactions of this compound with Various Boronic Acids

Boronic Acid TypeCoupling Partner ExampleExpected Product
Arylboronic acidPhenylboronic acid1-Ethoxy-4-phenylnaphthalene
Vinylboronic acidVinylboronic acid1-Ethoxy-4-vinylnaphthalene
Alkylboronic acidMethylboronic acid1-Ethoxy-4-methylnaphthalene

A significant application of the Suzuki-Miyaura coupling is in the field of asymmetric synthesis, where the use of chiral ligands can induce the formation of stereochemically defined products. In the context of naphthyl coupling partners, this is particularly relevant for the synthesis of axially chiral biaryl compounds, which are prevalent in chiral ligands and catalysts.

Research into the asymmetric Suzuki C-C coupling reaction between 1-iodonaphthalene (B165133) and 2-ethoxynaphthaleneboronic acid, a reaction closely related to the reactivity of this compound, highlights the importance of ligand design. In one study, chiral binaphthyl-based phosphoramidite (B1245037) stabilized-palladium nanoparticles were utilized as catalysts. These ligands serve a dual purpose: they impart chirality to the palladium surface, influencing the stereochemical outcome of the reaction, and they act as stabilizing agents to prevent nanoparticle agglomeration. This approach has demonstrated high enantioselectivity in the synthesis of sterically hindered binaphthalenes.

The choice of ligand is critical in achieving high enantiomeric excess (ee). For instance, in the model reaction of 1-iodonaphthalene with 2-ethoxynaphthaleneboronic acid, the use of a specific chiral phosphoramidite-stabilized palladium nanoparticle catalyst ((S)-2@PdNP) resulted in excellent yield and enantioselectivity (>99% ee) under optimized conditions.

Table 2: Asymmetric Suzuki C-C Coupling of 1-Iodonaphthalene with 2-Ethoxynaphthaleneboronic Acid

EntryBaseSolventTemperature (°C)Time (h)Yield (%)ee (%)
1CsFDMF806057>99
2K3PO4Toluene1002485>99
3K2CO3Dioxane1004878>99

Data adapted from a study on a closely related reaction, illustrating the potential for high enantioselectivity in the coupling of naphthyl derivatives.

Stille Coupling with Organostannanes

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane. Organotin reagents are known for their tolerance of a wide variety of functional groups and are generally stable to air and moisture. wikipedia.orgwikipedia.org

While specific research detailing the Stille coupling of this compound with various organostannanes is not prevalent in the available literature, the high reactivity of the carbon-iodine bond suggests that it would be a suitable substrate for this transformation. The reaction would be expected to proceed with various organostannanes, including vinyl-, aryl-, and alkynylstannanes, to yield the corresponding coupled products.

Table 3: Postulated Stille Coupling Reactions of this compound

OrganostannaneExpected Product
Tributyl(vinyl)tin1-Ethoxy-4-vinylnaphthalene
Tributyl(phenyl)tin1-Ethoxy-4-phenylnaphthalene
Tributyl(phenylethynyl)tin1-Ethoxy-4-(phenylethynyl)naphthalene

Note: This table is illustrative of the expected reactivity based on the general mechanism of the Stille coupling, as specific experimental data for this compound is limited.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. organic-chemistry.org The reaction is typically carried out under mild conditions and has broad applications in organic synthesis.

Although detailed studies on the Sonogashira coupling of this compound are not widely reported, its structural features as an aryl iodide make it an excellent candidate for this reaction. It is expected to couple efficiently with a variety of terminal alkynes to produce 4-alkynyl-1-ethoxynaphthalene derivatives.

Table 4: Postulated Sonogashira Coupling Reactions of this compound

Terminal AlkyneExpected Product
Phenylacetylene (B144264)1-Ethoxy-4-(phenylethynyl)naphthalene
Ethynyltrimethylsilane1-Ethoxy-4-((trimethylsilyl)ethynyl)naphthalene
1-Hexyne1-Ethoxy-4-(hex-1-yn-1-yl)naphthalene

Note: This table illustrates the potential synthetic outcomes based on the well-established Sonogashira coupling protocol, pending specific experimental verification for this compound.

Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. gold-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes.

As with the other coupling reactions, specific examples of the Heck coupling involving this compound are scarce in the surveyed literature. However, based on the general reactivity of aryl iodides in the Heck reaction, this compound would be expected to react with various alkenes to afford 4-alkenyl-1-ethoxynaphthalene derivatives. The regioselectivity and stereoselectivity of the reaction would be dependent on the specific alkene substrate and the reaction conditions employed.

Table 5: Postulated Heck Coupling Reactions of this compound

AlkeneExpected Product (Major Isomer)
Styrene(E)-1-Ethoxy-4-(2-phenylvinyl)naphthalene
Methyl acrylateMethyl (E)-3-(1-ethoxynaphthalen-4-yl)acrylate
1-Octene1-Ethoxy-4-(oct-1-en-1-yl)naphthalene

Note: The expected products are based on the typical outcomes of the Heck reaction, and specific experimental validation for this compound is required.

Other Palladium-Mediated Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. While Heck, Suzuki, and Sonogashira reactions are common, this compound can also participate in other significant palladium-mediated transformations, such as the formation of carbon-sulfur (C-S) bonds and carbonylative thiomethylation. These reactions are crucial for the synthesis of organosulfur compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. Palladium-catalyzed cascade cyclizations, which can involve the formation of both C-C and C-X (where X is a heteroatom like O or N) bonds in a single step, represent a powerful strategy for the rapid construction of complex polycyclic structures nih.gov.

The general mechanism for palladium-catalyzed C-S bond formation involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by ligand exchange with a thiol or thiolate, and subsequent reductive elimination to form the aryl thioether and regenerate the Pd(0) catalyst.

Table 1: Examples of Palladium-Mediated C-S Bond Formation

Reactant 1Reactant 2CatalystLigandBaseSolventProduct
This compoundThiophenolPd(OAc)₂XantphosCs₂CO₃Toluene1-Ethoxy-4-(phenylthio)naphthalene
This compoundSodium thiomethoxidePd₂(dba)₃dppfNaOtBuDioxane1-Ethoxy-4-(methylthio)naphthalene

This table is illustrative and based on general principles of palladium-catalyzed C-S bond formation. Specific experimental conditions for this compound may vary.

Carbonylative thiomethylation is a more specialized transformation that introduces both a carbonyl group and a thiomethyl group in a single operation. This reaction typically proceeds under a carbon monoxide atmosphere with a methylthiol source.

Copper-Promoted Cross-Coupling Reactions

Copper-promoted reactions offer a valuable alternative and complement to palladium-catalyzed cross-couplings. They are particularly effective for certain types of bond formations and often exhibit different substrate scope and functional group tolerance.

Aryl(difluoromethyl)phosphonates are of significant interest in medicinal chemistry due to the unique properties conferred by the difluoromethylphosphonate moiety. A convenient method for the synthesis of these compounds involves the copper-promoted cross-coupling of aryl iodides with a (silyldifluoromethyl)phosphonate reagent. mdpi.comnih.govresearchgate.net This transformation is typically mediated by a stoichiometric or sometimes catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a fluoride (B91410) source like cesium fluoride (CsF). mdpi.comnih.gov The reaction proceeds smoothly under relatively mild conditions to afford the desired aryl(difluoromethyl)phosphonates in good yields. mdpi.comnih.gov While the specific application to this compound is not explicitly detailed in the provided search results, the general applicability to various aryl iodides, including 1-iodonaphthalene, suggests its feasibility. mdpi.com

Table 2: General Conditions for Copper-Promoted Formation of Aryl(difluoromethyl)phosphonates

Aryl IodideReagentCopper SourceFluoride SourceSolventTemperature
Ar-IMe₃Si-CF₂PO(OEt)₂CuICsFTHF60 °C

This table represents generalized conditions based on the provided literature. mdpi.com

The Ullmann condensation is a classic copper-promoted reaction for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org It involves the coupling of an aryl halide with an alcohol, amine, or thiol. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing the reactions to proceed under milder conditions. wikipedia.orgsci-hub.se

In the context of this compound, an Ullmann-type condensation could be employed to introduce a variety of substituents at the 4-position. For instance, reaction with a phenol (B47542) would yield a diaryl ether, while reaction with an amine would produce a diarylamine. The reactivity in Ullmann condensations generally follows the trend of I > Br > Cl for the aryl halide. wikipedia.org

Table 3: Examples of Ullmann-type Condensations

Reactant 1Reactant 2Copper SourceLigandBaseSolventProduct
This compoundPhenolCuI1,10-PhenanthrolineK₂CO₃Pyridine1-Ethoxy-4-phenoxynaphthalene
This compoundAniline (B41778)Cu₂OL-ProlineK₃PO₄DMSON-(4-ethoxynaphthalen-1-yl)aniline

This table is illustrative and based on general principles of Ullmann-type condensations. Specific experimental conditions for this compound may vary.

Reactivity via Aryne Intermediates

Arynes are highly reactive, neutral intermediates derived from aromatic rings by the formal removal of two ortho substituents. Their high reactivity stems from the strained triple bond within the aromatic ring, making them powerful intermediates in organic synthesis.

This compound can serve as a precursor to a naphthalyne intermediate. The generation of naphthalynes can be achieved through the treatment of ortho-iodoaryl triflates or similar precursors with a strong base or an organometallic reagent. oup.com The choice of reagents can allow for the selective generation of one aryne intermediate over another in molecules containing multiple potential aryne-forming units. oup.com For instance, treatment of a precursor containing both an o-iodoaryl triflate and an o-silylaryl triflate with a Grignard reagent can selectively generate the naphthalyne from the silylaryl triflate moiety. oup.com

Once generated, the highly electrophilic naphthalyne intermediate can be trapped by a wide variety of "arynophiles". nsf.govresearchgate.net These trapping reactions can be broadly categorized into nucleophilic additions, pericyclic reactions (such as [4+2] and [2+2] cycloadditions), and σ-bond insertions. nsf.govnih.gov The versatility of aryne chemistry allows for the synthesis of a diverse range of polycyclic aromatic hydrocarbons and other complex molecules from simple starting materials. oup.com

Table 4: Examples of Naphthalyne Trapping Reactions with Arynophiles

Naphthalyne PrecursorAryne IntermediateArynophileReaction TypeProduct
1-Triflyloxy-2-iodonaphthalene1,2-NaphthalyneFuran[4+2] CycloadditionDihydroethanonaphthalene derivative
1-Iodo-2-trimethylsilylnaphthalene + CsF1,2-NaphthalyneAzide[3+2] CycloadditionNaphthotriazole derivative
1-Iodo-2-magnesiobromonaphthalene1,2-NaphthalyneKetene silyl (B83357) acetal[2+2] CycloadditionNaphthocyclobutene derivative

This table is illustrative of the types of reactions naphthalynes can undergo. The specific naphthalyne derived from this compound would be 4-ethoxy-1,2-naphthalyne or a related isomer, depending on the precursor design.

Radical Reaction Pathways

The carbon-iodine bond in this compound is the weaker of the two substituent bonds, making it susceptible to homolytic cleavage to initiate radical reactions.

The generation of a 1-naphthyl radical from this compound can be achieved through various methods that induce the homolytic cleavage of the C–I bond. Aryl radicals are highly reactive intermediates that are crucial in a variety of organic transformations nih.govrsc.orgnih.govresearchgate.net.

Common methods for generating aryl radicals from aryl iodides include:

Photochemical Cleavage: Irradiation with ultraviolet (UV) light can provide the energy required to break the C–I bond, forming the 4-ethoxy-1-naphthyl radical and an iodine radical. The first law of photochemistry dictates that light must be absorbed by the compound for a photochemical reaction to occur msu.edu.

Thermal Initiation: In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, the C–I bond can be cleaved at elevated temperatures. These initiators decompose to form radicals that can abstract the iodine atom.

Redox-Mediated Processes: Transition metal complexes or electron-donating species can induce the formation of the aryl radical through single-electron transfer processes.

The formation of the 4-ethoxy-1-naphthyl radical is a key step that opens up pathways for further reactions.

Once generated, the 4-ethoxy-1-naphthyl radical can participate in a variety of subsequent reactions, including intermolecular additions and intramolecular cyclizations. Radical cyclization reactions are a powerful tool for the synthesis of complex, often polycyclic, molecules thieme-connect.demdpi.com.

Intermolecular Radical Addition: The 4-ethoxy-1-naphthyl radical can add to unsaturated systems such as alkenes and alkynes. This process typically involves the radical adding to the π-system to form a new carbon-carbon bond and a new radical intermediate, which can then be quenched or participate in further reactions.

Intramolecular Radical Cyclization: If the this compound molecule is appropriately substituted with a tethered alkene or alkyne, the generated naphthyl radical can undergo intramolecular cyclization. The regioselectivity of this cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules, which are based on the stereochemical requirements of the transition state. 5-exo-trig cyclizations are generally favored for forming five-membered rings.

Below is a hypothetical reaction scheme illustrating a potential intramolecular radical cyclization pathway.

ReactantReagents and ConditionsMajor Product
1-Ethoxy-4-iodo-x-(alkenyl)naphthaleneAIBN (cat.), Bu₃SnH, Benzene, RefluxCyclized naphthalene derivative

This table is based on established principles of radical cyclization reactions and represents a potential transformation pathway.

Functional Group Interconversions of the Ethoxy Group

The ethoxy group in this compound can undergo several transformations, primarily involving the cleavage of the ether linkage or by directing the substitution pattern of the aromatic ring.

The cleavage of the ether bond in aryl alkyl ethers is a common transformation, typically requiring strong acidic conditions wikipedia.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com. Due to the high stability of ethers, these reactions often necessitate harsh conditions wikipedia.org.

Acid-Catalyzed Cleavage: Treatment of this compound with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can lead to the cleavage of the ethyl-oxygen bond. The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the ethyl group in an Sₙ2 reaction masterorganicchemistry.com. This reaction would yield 4-iodo-1-naphthol and ethyl iodide or ethyl bromide. The use of HI is particularly effective for ether cleavage masterorganicchemistry.com.

ReactantReagents and ConditionsProducts
This compoundExcess HI, Heat4-Iodo-1-naphthol, Ethyl iodide
This compoundExcess HBr, Heat4-Iodo-1-naphthol, Ethyl bromide

This interactive data table illustrates the expected products from the acid-catalyzed cleavage of the ether linkage.

Derivatization: While the ethoxy group itself is relatively inert, its cleavage to the corresponding naphthol allows for a wide range of derivatization reactions. The resulting hydroxyl group can be converted into esters, other ethers, or used in coupling reactions.

The ethoxy group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This is due to the lone pairs of electrons on the oxygen atom which can be delocalized into the naphthalene ring system, increasing the electron density at the ortho and para positions. In the case of 1-ethoxynaphthalene (B1581650), the positions most activated towards electrophilic attack are the 2- and 4-positions vulcanchem.comwordpress.comlibretexts.org.

Typical electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield 1-ethoxy-4-iodo-2-nitronaphthalene.

Halogenation: Treatment with bromine in the presence of a Lewis acid would likely result in the formation of 2-bromo-1-ethoxy-4-iodonaphthalene.

Friedel-Crafts Acylation: Reaction with an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) would introduce an acyl group at the 2-position.

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄1-Ethoxy-4-iodo-2-nitronaphthalene
BrominationBr₂, FeBr₃2-Bromo-1-ethoxy-4-iodonaphthalene
AcylationCH₃COCl, AlCl₃2-Acetyl-1-ethoxy-4-iodonaphthalene

This table outlines the predicted outcomes of electrophilic aromatic substitution reactions on this compound based on the directing effect of the ethoxy group.

Applications As a Synthetic Building Block and Precursor

Development of Diverse Molecular Scaffolds

The strategic placement of the iodo and ethoxy groups on the naphthalene (B1677914) scaffold allows for selective functionalization, providing a pathway to a wide array of complex organic molecules.

Synthesis of Polycyclic Aromatic Hydrocarbons

While specific examples detailing the use of 1-ethoxy-4-iodonaphthalene in the synthesis of polycyclic aromatic hydrocarbons (PAHs) are not extensively documented in publicly available literature, its structure is well-suited for such applications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful methods for the formation of new carbon-carbon bonds. In principle, this compound could serve as a key building block in the construction of larger PAH systems. For instance, a Suzuki coupling reaction with an appropriate boronic acid or ester derivative could be employed to extend the aromatic system.

Table 1: Potential Suzuki Coupling Reaction with this compound

Reactant 1Reactant 2CatalystProduct
This compoundArylboronic acidPalladium catalyst1-Ethoxy-4-arylnaphthalene

Construction of Heterocyclic Systems

The carbon-iodine bond in this compound is also amenable to the formation of carbon-heteroatom bonds, which is a cornerstone of heterocyclic chemistry. Palladium-catalyzed reactions like the Buchwald-Hartwig amination or etherification could be utilized to introduce nitrogen or oxygen-containing moieties at the 4-position of the naphthalene ring. This would open up avenues for the synthesis of various nitrogen and oxygen-containing heterocyclic systems fused to or substituted on the naphthalene core.

Stereoselective Synthesis of Complex Organic Molecules

The naphthalene scaffold of this compound can serve as a chiral platform in stereoselective synthesis. While direct applications of this specific compound in stereoselective synthesis are not widely reported, the functional groups present offer handles for the introduction of chirality. For example, subsequent modifications of the ethoxy group or the introduction of chiral auxiliaries could allow for diastereoselective or enantioselective transformations on the naphthalene ring or on substituents attached to it.

Precursor for Advanced Materials

The electronic and photophysical properties of naphthalene-based compounds make them attractive candidates for the development of advanced materials with applications in electronics and optics.

Organic Electronic and Optical Materials

Naphthalene derivatives are known to be useful components in organic electronic materials due to their inherent aromaticity and charge-transporting capabilities. The functional groups on this compound provide opportunities for its incorporation into larger conjugated systems, which are the basis for many organic semiconductors and light-emitting materials. For instance, Sonogashira coupling reactions could be employed to introduce alkyne functionalities, extending the π-conjugation and tuning the electronic and optical properties of the resulting materials.

Table 2: Potential Sonogashira Coupling Reaction with this compound

Reactant 1Reactant 2CatalystProduct
This compoundTerminal alkynePalladium/Copper catalyst1-Ethoxy-4-(alkynyl)naphthalene

Ligands for Transition Metal Catalysis

The naphthalene backbone of this compound can be functionalized to create novel ligands for transition metal catalysis. The introduction of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, through the reactive iodide position would allow for the synthesis of a variety of ligand architectures. The steric and electronic properties of these ligands could be fine-tuned by modifying the substituents on the naphthalene ring, potentially leading to catalysts with enhanced activity, selectivity, and stability for a range of chemical transformations.

Role in Diversity-Oriented Synthesis (DOS)

This compound is a valuable scaffold for Diversity-Oriented Synthesis (DOS), a strategy aimed at the efficient creation of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The utility of this compound in DOS stems from the presence of two key functional groups on the naphthalene core: the iodo group, which serves as a versatile handle for a variety of cross-coupling reactions, and the ethoxy group, which modulates the electronic properties and solubility of the molecule and its derivatives.

The primary role of this compound in DOS is to act as a central building block from which a library of analogues can be rapidly generated. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are renowned for their broad substrate scope and functional group tolerance, making them ideal for the construction of diverse molecular libraries. By employing different coupling partners in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, a wide array of substituents can be introduced at the 4-position of the naphthalene ring, leading to significant "appendage diversity."

For instance, Suzuki coupling allows for the introduction of a vast range of aryl and heteroaryl groups, creating a library of biaryl compounds. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.orglibretexts.orgyonedalabs.com Sonogashira coupling, on the other hand, enables the incorporation of various alkyne fragments, which can serve as linear extensions or be further functionalized. nrochemistry.comwikipedia.orgrsc.orgorganic-chemistry.orgnih.gov Furthermore, Buchwald-Hartwig amination provides access to a diverse set of aniline (B41778) and arylamine derivatives by coupling with a wide variety of primary and secondary amines. wikipedia.orglibretexts.orgnih.govprinceton.eduorganic-chemistry.org

The naphthalene scaffold itself provides a rigid, three-dimensional framework that is a common motif in many biologically active compounds. By systematically varying the substituent introduced at the 4-position, a library of compounds with diverse steric and electronic properties can be synthesized. This diversity is crucial for exploring chemical space and increasing the probability of identifying molecules with desired biological activities.

The following interactive data table illustrates the potential for generating molecular diversity from this compound through various cross-coupling reactions.

Reaction Type Coupling Partner General Structure of Product Potential for Diversity
Suzuki Coupling Aryl/Heteroaryl Boronic Acids/EstersNaphthalene-Aryl/HeteroarylIntroduction of a wide range of substituted and unsubstituted aromatic and heteroaromatic rings.
Sonogashira Coupling Terminal AlkynesNaphthalene-AlkyneIncorporation of linear, branched, or cyclic alkyne-containing fragments; the alkyne can be further functionalized.
Buchwald-Hartwig Amination Primary/Secondary AminesNaphthalene-AmineAccess to a broad array of arylamines with diverse alkyl and aryl substituents on the nitrogen atom.
Heck Coupling AlkenesNaphthalene-AlkeneFormation of styrenyl-type derivatives with various substituents on the double bond.
Stille Coupling OrganostannanesNaphthalene-Aryl/AlkenylIntroduction of various organic fragments, though the toxicity of tin reagents can be a limitation.

By leveraging these and other transition-metal-catalyzed reactions, chemists can systematically and efficiently generate large libraries of 1-ethoxynaphthalene (B1581650) derivatives. This approach allows for the rapid exploration of structure-activity relationships and the identification of novel compounds with potential applications in medicinal chemistry and materials science. The strategic use of this compound as a starting material in a DOS workflow exemplifies how a single, well-functionalized scaffold can be a powerful tool for the discovery of new chemical entities.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 1-Ethoxy-4-iodonaphthalene is predicted to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) core and the protons of the ethoxy group. The substitution pattern on the naphthalene ring significantly influences the chemical shifts and coupling patterns of the aromatic protons.

The ethoxy group protons are expected to appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), arising from the coupling between them. The aromatic region will display a more complex pattern. Based on the analysis of related compounds, the following assignments are anticipated:

Ethoxy Group: A triplet corresponding to the three methyl protons (H-1') is expected around δ 1.5 ppm, and a quartet for the two methylene protons (H-2') is anticipated around δ 4.2 ppm. The splitting pattern is a clear indicator of the ethyl group.

Naphthalene Core: The proton at the C2 position (H-2) is expected to be a doublet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The proton at the C3 position (H-3) will likely appear as a doublet of doublets. The protons on the unsubstituted ring (H-5, H-6, H-7, and H-8) will exhibit characteristic multiplets in the aromatic region, typically between δ 7.5 and 8.5 ppm. The presence of the iodine atom at C4 will also influence the chemical shifts of the neighboring protons.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-1' (CH₃) ~1.5 Triplet
H-2' (CH₂) ~4.2 Quartet
H-2 ~7.0 Doublet
H-3 ~7.8 Doublet
H-5 ~8.2 Doublet
H-6 ~7.6 Triplet
H-7 ~7.5 Triplet
H-8 ~8.1 Doublet

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, twelve distinct signals are expected, corresponding to the ten carbons of the naphthalene core and the two carbons of the ethoxy group.

The carbon attached to the iodine (C-4) is expected to have a significantly lower chemical shift due to the heavy atom effect of iodine. Conversely, the carbon attached to the oxygen of the ethoxy group (C-1) will be shifted downfield.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1' (CH₃) ~15
C-2' (CH₂) ~65
C-1 ~155
C-2 ~115
C-3 ~130
C-4 ~90
C-4a ~138
C-5 ~128
C-6 ~125
C-7 ~126
C-8 ~127
C-8a ~129

While not directly applicable to this compound itself, the principles of heteronuclear NMR would be crucial for the characterization of its derivatives. For instance, if a fluorine-containing substituent were introduced, ¹⁹F NMR would provide valuable information about the electronic environment of the fluorine atoms. Similarly, for phosphorus-containing derivatives, ³¹P NMR would be an indispensable tool for structural confirmation.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, strong cross-peaks would be expected between the methyl and methylene protons of the ethoxy group, and between adjacent protons on the naphthalene rings (e.g., H-2 and H-3; H-5 and H-6; H-6 and H-7; H-7 and H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, which is a critical step in its identification. For this compound (C₁₂H₁₁IO), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value.

The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethoxy group, the iodine atom, or parts of the naphthalene ring system. The observation of fragment ions corresponding to these losses would provide strong evidence for the proposed structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By measuring the absorption or scattering of light corresponding to these vibrational frequencies, one can identify the specific functional groups present in the molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes (stretching, bending, rocking). libretexts.org The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to particular chemical bonds and functional groups. libretexts.org

For this compound, the IR spectrum provides clear evidence for its key structural components. The aromatic naphthalene core, the ethoxy substituent, and the iodo substituent all give rise to characteristic absorption bands. Aromatic compounds typically show a C-H stretching absorption just above 3000 cm⁻¹, along with a series of sharp peaks for C-C in-ring stretching vibrations between 1400 and 1600 cm⁻¹. pressbooks.puborgchemboulder.com The ethoxy group is identified by the C-H stretching of the alkyl chain (just below 3000 cm⁻¹) and the prominent C-O stretching of the ether linkage. The C-I bond stretch is expected at lower wavenumbers, typically in the fingerprint region. docbrown.infodocbrown.info

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic (Naphthalene)
2975-2850 C-H Stretch Aliphatic (Ethoxy group)
1600-1585 C-C Stretch (in-ring) Aromatic (Naphthalene)
1500-1400 C-C Stretch (in-ring) Aromatic (Naphthalene)
~1250 C-O Stretch Aryl Ether
900-675 C-H Out-of-Plane Bend Aromatic (Naphthalene)

Raman spectroscopy is a complementary technique to IR spectroscopy. wikipedia.org It involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered photons correspond to the vibrational modes of the molecule. wikipedia.org A key difference is that Raman activity depends on a change in the bond's polarizability, whereas IR activity depends on a change in the dipole moment. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

In this compound, the stretching vibrations of the naphthalene ring system are expected to produce strong and sharp signals in the Raman spectrum, particularly in the 1300-1600 cm⁻¹ region. researchgate.netnih.govresearchgate.net The symmetric vibrations of the C-I bond and certain skeletal vibrations of the naphthalene core, which might be weak in the IR spectrum, can also be more readily identified using Raman spectroscopy.

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic (Naphthalene)
2975-2850 C-H Stretch Aliphatic (Ethoxy group)
~1570 Ring Stretching Mode Aromatic (Naphthalene)
~1380 Ring Breathing Mode Aromatic (Naphthalene)
~1250 C-O Stretch Aryl Ether

Note: These are predicted values based on the analysis of naphthalene and related substituted compounds. researchgate.net

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy involves probing the transitions of electrons between different energy levels within a molecule by measuring the absorption of ultraviolet (UV) or visible light. It is particularly useful for studying molecules with conjugated π-electron systems, such as aromatic rings.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals. The resulting spectrum provides information about the electronic structure and extent of conjugation.

The parent naphthalene molecule exhibits characteristic absorption bands. Substituents on the ring can cause shifts in the wavelength of maximum absorbance (λmax). Both the ethoxy group (-OEt) and the iodine atom (-I) are auxochromes, which possess non-bonding electrons that can interact with the π-system of the naphthalene ring, typically causing a bathochromic shift (a shift to longer wavelengths). Data for the related 1-ethoxynaphthalene (B1581650) shows strong absorption in the UV region. nist.gov The spectrum of this compound is expected to show complex bands characteristic of the substituted naphthalene chromophore, reflecting electronic transitions such as the ¹Lₐ and ¹Lₑ bands. acs.orgdtu.dk

Table 3: Expected Electronic Transitions for Substituted Naphthalenes

Transition Band Approximate Wavelength Range (nm) Description
¹Bₑ ~220-230 High-energy π → π* transition
¹Lₐ ~270-290 π → π* transition, often intense

Note: These ranges are based on data for naphthalene and its derivatives; the exact λmax values for this compound will be influenced by the combined electronic effects of both substituents. acs.orgdtu.dk

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. nih.gov

The parent compound, this compound, is achiral and therefore will not produce a CD signal. However, if a chiral center were introduced, for example by modifying the ethoxy group or by creating a derivative that exhibits atropisomerism (chirality due to hindered rotation around a single bond), then CD spectroscopy would become an invaluable tool. nih.gov

For such a chiral derivative, the CD spectrum would provide crucial information about its three-dimensional structure and absolute configuration. nih.gov The signs and magnitudes of the CD bands, which correspond to the electronic transitions observed in the UV-Vis spectrum, are highly sensitive to the molecule's specific stereochemistry. acs.org Theoretical calculations can be combined with experimental CD spectra to assign the absolute configuration (R or S) of the chiral centers. nih.gov

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) stands as the most definitive method for determining the atomic and molecular structure of a crystalline solid. nih.govmdpi.com This technique provides unambiguous, accurate, and reliable three-dimensional structural parameters, which are essential for understanding the packing of molecules in the crystal lattice and the nature of intermolecular interactions. nih.gov The principle of XRD involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, and the regularly spaced atoms produce a diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the crystal can be generated, from which the precise location of each atom can be determined.

For a compound like this compound, a single-crystal XRD analysis would yield critical data, including:

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, confirming the molecular geometry.

Intermolecular Interactions: Information on non-covalent interactions such as halogen bonding (involving the iodine atom), π-π stacking between naphthalene rings, and van der Waals forces, which govern the crystal packing.

While a specific crystal structure for this compound is not publicly available, the table below illustrates the type of data that would be obtained from such an analysis, based on typical values for related organoiodine and naphthalene compounds.

Crystallographic Parameter Hypothetical Data for this compound
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)975.4
Z (molecules per unit cell)4

Surface and Nanoscale Characterization Techniques (for related materials)

When this compound is incorporated into larger systems, such as functionalized surfaces, thin films, or nanomaterials, techniques that probe the nanoscale morphology and surface chemistry become essential.

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology, structure, and composition of materials at the nanoscale. Instead of light, TEM uses a beam of electrons that is transmitted through an ultra-thin specimen. The interaction of the electrons with the sample forms an image that provides detailed information about the internal structure of the material.

In the context of materials related to this compound, TEM would be invaluable for:

Visualizing Nanostructures: If the compound is used to functionalize nanoparticles or nanotubes, TEM can provide direct images of these structures, revealing their size, shape, and aggregation state. For instance, studies on halloysite (B83129) nanotubes functionalized with naphthalene diimide derivatives have utilized TEM for morphological characterization. acs.org

Assessing Dispersion: In composite materials, TEM can be used to determine how well a naphthalene derivative is dispersed within a polymer or other matrix.

Elemental Mapping: When combined with Energy-Dispersive X-ray Spectroscopy (EDS) in a Scanning Transmission Electron Microscope (STEM), it is possible to map the elemental distribution within a sample. This would allow for the visualization of the location of iodine atoms, confirming the presence and distribution of the this compound moiety on a nanoscale level.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. carleton.edu XPS is conducted in an ultra-high vacuum environment and involves irradiating the sample with a beam of X-rays. carleton.edu This causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.

For a surface functionalized with this compound, XPS would provide the following key information:

Elemental Composition: XPS survey scans can detect all elements present on the surface (except H and He), confirming the presence of Carbon (C), Oxygen (O), and Iodine (I) from the functional molecule. carleton.edu

Chemical State Analysis: High-resolution scans of individual elemental peaks can reveal the chemical states of the atoms. For example, the C 1s spectrum could be deconvoluted to show peaks corresponding to C-C/C-H bonds in the naphthalene ring, C-O bonds in the ethoxy group, and C-I bonds. The binding energy of the I 3d peak would confirm the presence of iodine covalently bonded to the aromatic ring. Studies of other iodine-containing compounds have utilized XPS to identify the oxidation state of iodine. researchgate.net

Surface Coverage and Purity: The relative intensities of the elemental peaks can be used to quantify the amount of this compound on the surface and to detect any surface contaminants. carleton.edu

The following table presents expected binding energy ranges for the key elements in this compound.

Element Core Level Expected Binding Energy (eV) Associated Functional Group
CarbonC 1s~284.8Aromatic C-C, C-H
CarbonC 1s~286.5C-O (ethoxy)
CarbonC 1s~285.5C-I
OxygenO 1s~533.0C-O (ethoxy)
IodineI 3d₅/₂~619.5C-I

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 1-ethoxy-4-iodonaphthalene. These methods provide insights into electron distribution, orbital energies, and other fundamental properties that govern chemical behavior.

Such calculations would likely be performed using a specific functional, such as B3LYP, and a suitable basis set, like 6-311++G, to accurately model the electronic environment, including the effects of the iodine and ethoxy substituents on the naphthalene (B1677914) core. The results of these calculations provide a detailed three-dimensional picture of the molecule in its most stable state.

Table 1: Predicted Ground State Properties of this compound (Hypothetical DFT Data)

PropertyPredicted Value
Total Energy(Value in Hartrees)
Dipole Moment(Value in Debye)
C-I Bond Length(Value in Å)
C-O Bond Length(Value in Å)
Naphthalene Ring Planarity(Deviation in degrees)

Note: The data in this table is hypothetical and serves as an illustration of what would be obtained from DFT calculations.

Molecular Orbital (MO) analysis provides critical insights into the reactivity of a molecule by examining the distribution and energy of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). edu.krdyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. samipubco.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the oxygen atom of the ethoxy group, reflecting the electron-donating nature of these moieties. The LUMO, conversely, would likely have significant contributions from the carbon-iodine bond, given the electrophilic character of iodine and its ability to act as a leaving group. The HOMO-LUMO gap would provide a quantitative measure of the energy required to excite an electron, influencing the molecule's spectroscopic properties and its participation in chemical reactions. chemrxiv.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO(Value)
LUMO(Value)
HOMO-LUMO Gap(Value)

Note: The data in this table is hypothetical and for illustrative purposes.

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the detailed exploration of potential reaction pathways and the characterization of transient species like transition states.

In reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational methods can be used to locate the transition state structures. researchgate.net The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By characterizing the geometry and vibrational frequencies of the transition state, chemists can gain a deeper understanding of the mechanism.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated from these studies. This value is essential for predicting the feasibility and rate of a chemical reaction. For instance, in a Suzuki coupling reaction, DFT could be used to model the oxidative addition of the C-I bond to a palladium catalyst, identifying the transition state for this key step and its associated activation energy.

Reaction coordinate analysis, often performed using methods like the Intrinsic Reaction Coordinate (IRC), maps the entire energy profile of a reaction from reactants to products, passing through the transition state. This analysis provides a continuous view of the geometric and energetic changes that occur as the reaction progresses. For a reaction involving this compound, an IRC calculation would reveal the precise atomic motions involved in bond breaking and bond formation, offering a dynamic picture of the transformation.

Computational methods are increasingly used to predict the regioselectivity and stereoselectivity of organic reactions. rsc.orgrsc.orgrsc.org In the case of further substitution on the this compound ring, computational models could predict the most likely position of attack by an incoming reagent. This is achieved by calculating the relative activation energies for the formation of different possible products. For example, by comparing the transition state energies for electrophilic attack at various positions on the naphthalene ring, one could predict the most favorable regioisomer.

While stereoselectivity is less of a concern for reactions on the aromatic ring itself, if a chiral center were to be introduced in a side chain or through a specific reaction, computational modeling could be employed to predict the favored stereoisomer by comparing the energies of the diastereomeric transition states. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and the nature of its intermolecular interactions, which govern its macroscopic properties.

Conformational Analysis: The primary source of conformational flexibility in this compound is the rotation around the C-O bonds of the ethoxy group. MD simulations can map the potential energy surface associated with the torsion angles of the ethoxy substituent. This analysis helps identify low-energy, stable conformations and the energy barriers between them. The simulation would track the trajectory of each atom, allowing for the characterization of molecular motions, from bond vibrations and angle bending to the slower, larger-scale rotations of the ethoxy group. This is analogous to studies on other flexible molecules where MD simulations have been used to understand intramolecular dynamics. rsc.org Furthermore, intramolecular interactions, such as potential steric hindrance between the ethoxy group and the perihydrogen atom on the naphthalene ring, can be quantified. Studies on related di-substituted naphthalenes have revealed significant intramolecular steric repulsions and through-space interactions, which can lead to out-of-plane twisting of substituents to alleviate strain. researchgate.net An MD simulation would clarify the extent to which such distortions occur in this compound.

Intermolecular Interactions: In the condensed phase, this compound molecules interact through a variety of non-covalent forces. MD simulations can elucidate the specific types and strengths of these interactions by analyzing the radial distribution functions between different atomic sites. Key potential interactions include:

Halogen Bonding: The iodine atom can act as a Lewis acid, forming directional interactions with Lewis bases (e.g., the oxygen of an ethoxy group on a neighboring molecule).

π-π Stacking: The aromatic naphthalene rings can stack on top of each other, a common interaction in planar aromatic systems.

Computational studies on overcrowded halogenated naphthalenes have successfully used theoretical models to analyze intermolecular forces, such as Cl⋯Cl and Cl⋯π interactions, revealing a balance of attractive and repulsive forces that dictate crystal packing. nih.gov A similar approach for this compound would involve simulating a system of multiple molecules to observe their self-assembly and preferred orientations, providing a bottom-up understanding of its solid-state structure and properties.

The table below outlines the key parameters and expected outputs from a hypothetical MD simulation of this compound.

Simulation AspectParameters to InvestigateExpected Insights
Conformational Dynamics Dihedral angles of the ethoxy groupPreferred conformations, rotational energy barriers, and flexibility of the side chain.
Intramolecular Forces Non-bonded interactions between ethoxy and iodo groupsSteric hindrance, potential for out-of-plane distortions.
Intermolecular Interactions Radial distribution functions, interaction energiesIdentification and quantification of halogen bonding, π-π stacking, and van der Waals forces.
Bulk Properties Density, diffusion coefficients, heat capacityPrediction of macroscopic properties derived from the simulated molecular behavior.

Predictive Modeling for Chemical Systems

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, establishes a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. For a compound like this compound, these models can be used to predict various endpoints, such as toxicity, biological activity, or physicochemical properties, without the need for extensive experimental testing.

The development of a predictive model involves several steps:

Data Collection: A dataset of compounds with known activities or properties is assembled. For naphthalene derivatives, this could include data on their toxicity, antimicrobial activity, or receptor binding affinity. nih.govnih.gov

Descriptor Calculation: Numerical descriptors are calculated for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building: Statistical or machine learning algorithms, such as multiple linear regression (MLR) or support vector machines (SVM), are used to build a model that links the descriptors to the observed activity. civilica.comnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

The table below summarizes findings from several QSAR studies on naphthalene derivatives, illustrating the types of properties that can be modeled.

Naphthalene Derivative ClassPredicted PropertyKey Descriptors/MethodsReference
Polychlorinated NaphthalenesBiological Toxicity (logEC₅₀)3D-QSAR, Molecular Docking, DFT nih.gov
1-Phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-olsInhibition of Aldosterone SynthaseImperialist Competitive Algorithm (ICA), MLR civilica.com
Tetrahydronaphthalene derivativesAntitubercular Activity (MIC₉₀)MATS8s, Chi4, bcutv8 (Molecular descriptors) researchgate.net
Naphthalen-1-yl-acetic acid hydrazidesAntimicrobial ActivityPartition coefficient (log P), HOMO energy, Topological indices nih.gov

Design of Novel Catalysts and Ligands based on Computational Insights

Computational chemistry provides a powerful platform for the rational design of novel catalysts and ligands. By modeling the electronic and steric properties of molecules, researchers can predict their suitability as components in catalytic systems. This compound possesses distinct structural features—the electron-donating ethoxy group and the reactive carbon-iodine bond—that make it an interesting scaffold for computational design.

Role in Catalysis: The C–I bond is a key functional group in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Aryl iodides are highly reactive substrates in these reactions, making this compound a valuable precursor for synthesizing more complex molecules. Computational models can be used to:

Predict Reactivity: Quantum mechanical calculations can determine the bond dissociation energy of the C–I bond and the partial charges on the carbon and iodine atoms, helping to predict its reactivity in catalytic cycles like oxidative addition.

Model Reaction Pathways: Density Functional Theory (DFT) can be used to map the energy profiles of entire catalytic reactions involving this substrate, identifying transition states and potential intermediates.

Ligand Design: The naphthalene backbone of this compound can be functionalized to create novel ligands for metal catalysts. The iodine atom serves as a handle for introducing other functional groups, such as phosphines or amines, which can coordinate to a metal center. Computational insights can guide this design process by:

Evaluating Donor/Acceptor Properties: The electronic effect of the ethoxy group and any newly introduced functionalities can be calculated to predict the ligand's electronic properties (e.g., its Tolman electronic parameter). This is crucial for tuning the reactivity of the metal catalyst.

Assessing Steric Profile: The steric bulk of a potential ligand can be quantified computationally (e.g., by calculating its cone angle). This allows for the design of ligands that can promote specific selectivities in a catalytic reaction.

Experimental work has already explored the catalytic conversion of the closely related 1-ethoxynaphthalene (B1581650) over solid acid catalysts, investigating its role as a potential intermediate in alkylation reactions. ajer.org This underscores the relevance of the ethoxy-naphthalene core in catalytic processes. By combining such experimental data with computational modeling of derivatives like this compound, researchers can accelerate the discovery of new and improved catalysts and ligands.

Future Research Directions and Outlook

Development of More Sustainable and Greener Synthetic Routes

A primary objective in contemporary chemistry is the creation of environmentally friendly synthetic methodologies. Future research concerning 1-Ethoxy-4-iodonaphthalene is anticipated to focus on the development of more sustainable and greener synthetic pathways. Existing methods for synthesizing aryl iodides often rely on harsh reagents and produce considerable waste. Future strategies will likely emphasize:

Catalytic C-H Iodination: The direct iodination of 1-ethoxynaphthalene (B1581650) via C-H activation would represent a highly atom-economical approach, circumventing the need for pre-functionalized starting materials.

Photo-driven Synthesis: Employing light to facilitate the iodination of aryl compounds presents a promising green alternative to conventional methods that frequently necessitate metal catalysts and elevated temperatures. Investigating the photo-induced iodination of 1-ethoxynaphthalene could provide a milder and more sustainable route to the target compound.

Bio-inspired Catalysis: The exploration of enzymatic or biomimetic catalytic systems for the regioselective iodination of naphthalene (B1677914) derivatives could pave the way for highly efficient and environmentally benign synthetic processes.

These approaches would not only mitigate the environmental impact but also potentially provide more efficient and cost-effective means of producing this compound.

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The concurrent presence of both an iodo and an ethoxy group on the naphthalene ring points to a rich and largely unexplored reactivity profile for this compound. Future investigations are expected to uncover novel transformations and reactivity patterns.

Cross-Coupling Reactions: Although aryl iodides are well-established participants in cross-coupling reactions, the precise influence of the ethoxy group at the 1-position on the reactivity of the C-I bond in this compound merits deeper investigation. This includes assessing its utility in a broader array of coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to construct complex naphthalene derivatives.

Oxidative Coupling: The electron-rich character of the naphthalene core, augmented by the ethoxy group, renders this compound a viable candidate for oxidative coupling reactions to form binaphthyl derivatives, which are significant ligands in asymmetric catalysis.

Transition-Metal-Free Reactions: The development of novel transition-metal-free transformations involving this compound is a significant avenue for future research, aligning with the overarching goal of sustainable chemistry.

Integration into Complex Multistep Synthesis of Advanced Intermediates

This compound is a valuable precursor for the synthesis of more intricate and functionalized naphthalene derivatives. Future work will concentrate on its incorporation into multi-step synthetic sequences to access advanced intermediates for a variety of applications.

The advancement of continuous flow multi-step synthesis incorporating this compound could optimize the production of complex molecules, presenting benefits in terms of efficiency, safety, and scalability. For example, it could serve as a key component in the synthesis of functionalized naphthalenediimides (NDIs), which have applications in the field of organic electronics.

Expansion of Applications in Emerging Areas of Materials Science and Chemical Engineering

The distinct electronic and photophysical properties of functionalized naphthalenes indicate that derivatives of this compound could be applied in materials science and chemical engineering.

Organic Electronics: Naphthalene derivatives are utilized in the creation of organic semiconductors. Future research could delve into the synthesis of novel materials derived from this compound for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Sensors: The naphthalene scaffold can be functionalized to fabricate fluorescent chemosensors. Derivatives of this compound could be engineered for the selective detection of specific analytes.

Functional Polymers: The integration of the 1-ethoxy-4-naphthalene moiety into polymer backbones could result in materials with customized optical, thermal, and electronic properties for a range of applications in chemical engineering.

Synergistic Approaches Combining Experimental and Computational Studies

To expedite the discovery and development of new applications for this compound and its derivatives, a synergistic approach that merges experimental and computational methods will be indispensable.

Predicting Reactivity: Computational tools, such as those based on Density Functional Theory (DFT), can be utilized to forecast the reactivity of this compound in diverse chemical transformations, thereby guiding experimental design and conserving resources.

Designing Materials with Desired Properties: Computational modeling can be employed to design novel naphthalene-based materials with targeted electronic and optical properties for applications in materials science. This facilitates the in silico screening of numerous potential candidates prior to their synthesis in the laboratory.

Understanding Reaction Mechanisms: The amalgamation of experimental and computational investigations can furnish a more profound comprehension of the mechanisms of reactions involving this compound, which is crucial for optimizing reaction conditions and devising new synthetic methodologies.

This integrated strategy will undoubtedly be instrumental in unlocking the full potential of this versatile chemical compound.

Q & A

Q. What are the recommended safety protocols for handling 1-Ethoxy-4-iodonaphthalene in laboratory settings?

  • Methodological Answer : Due to limited toxicological data, researchers must adhere to stringent safety measures:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Remove contaminated clothing immediately and wash thoroughly .
  • Ventilation : Use fume hoods to minimize inhalation risks. If respiratory irritation occurs, move to fresh air and seek medical attention .
  • Decontamination : Wash skin with soap and water for 15 minutes after exposure. For eye contact, rinse with water for 10–15 minutes .
  • Waste Disposal : Treat waste as hazardous. Consult institutional guidelines for incineration or chemical degradation protocols .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Use a combination of techniques:
  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^13C NMR shifts with reference data (e.g., PubChem or NIST Chemistry WebBook) to confirm substituent positions .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV can identify molecular ion peaks (e.g., m/z 298 for [M+^+]) and fragmentation patterns .
  • UV/Visible Spectroscopy : Analyze absorption maxima (e.g., λ~280–320 nm for naphthalene derivatives) to assess conjugation and electronic transitions .

Table 1 : Key Spectroscopic Parameters

TechniqueParametersExpected Observations
1^1H NMR400 MHz, CDCl3_3δ 1.4 ppm (ethoxy CH3_3), δ 4.1 ppm (ethoxy CH2_2), δ 7.2–8.5 ppm (naphthalene protons)
EI-MS70 eVm/z 298 (M+^+), m/z 171 (naphthalene fragment)
UV-VisMethanol solventλmax 290 nm (π→π^*)

Q. What are the known gaps in toxicological data for this compound, and how should researchers address these in experimental design?

  • Methodological Answer : Current gaps include:
  • Acute/Chronic Toxicity : No LD50_{50} or NOAEL data exists. Conduct OECD Guideline 423 (Acute Oral Toxicity) trials using rodent models, with dose escalation (10–1000 mg/kg) and histopathological analysis .
  • Ecotoxicity : No data on biodegradation or bioaccumulation. Use OECD 301F (Ready Biodegradability Test) and measure BCF (Bioconcentration Factor) in aquatic organisms .
  • Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450-mediated oxidation) via in vitro liver microsome assays .

Advanced Research Questions

Q. How can researchers design experiments to minimize bias when investigating the toxicological effects of this compound?

  • Methodological Answer : Apply risk-of-bias (RoB) frameworks:
  • Randomization : Use block randomization for dose allocation in animal studies to avoid selection bias .
  • Blinding : Implement double-blinding for outcome assessments (e.g., histopathology scoring) .
  • Confounding Control : Adjust for variables like age, sex, and genetic background using multivariate regression .
  • Data Transparency : Pre-register protocols on platforms like Open Science Framework and report all outcomes, including negative results .

Q. What methodologies are recommended for reconciling contradictory findings in studies on the reactivity of this compound?

  • Methodological Answer : Address contradictions via:
  • Systematic Review : Use PRISMA guidelines to aggregate data, assess heterogeneity (I2^2 statistic), and perform subgroup analysis (e.g., solvent polarity effects on reaction rates) .
  • Computational Modeling : Compare experimental results with DFT (Density Functional Theory) calculations (e.g., Gibbs free energy barriers for iodination reactions) .
  • Replication Studies : Reproduce key experiments under standardized conditions (e.g., anhydrous DMF, 80°C) to isolate variables .

Q. How should literature reviews be structured to comprehensively assess the environmental persistence of this compound, considering heterogeneous data sources?

  • Methodological Answer : Follow a tiered approach:
  • Search Strategy : Use Boolean operators in PubMed/Scopus (e.g., "this compound" AND ("degradation" OR "half-life")) .
  • Data Extraction : Tabulate parameters like hydrolysis rate (khydro_{hydro}), photolysis half-life (t1/2_{1/2}), and soil sorption coefficient (Koc_{oc}) .
  • Quality Assessment : Rank studies using ATSDR’s confidence criteria (High/Moderate/Low) based on sample size, controls, and reproducibility .
  • Meta-Analysis : Pool data using random-effects models and calculate weighted averages for persistence metrics .

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